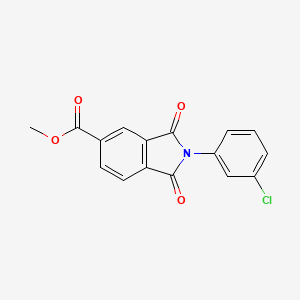![molecular formula C23H28N2O2S2 B11623510 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide](/img/structure/B11623510.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound and a thiol under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazolidinone intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the thiazolidinone intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and benzamide groups can enhance binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate: This compound shares the thiazolidinone and benzyl groups but differs in the ester functionality.
(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-pentyl-1,3-dihydro-2H-indol-2-one: This compound has a similar thiazolidinone ring but includes additional functional groups and a different core structure.
Uniqueness
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-(tert-butylsulfanyl)ethyl]benzamide is unique due to its combination of a thiazolidinone ring, benzyl group, and benzamide moiety. This unique structure provides specific chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C23H28N2O2S2 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-tert-butylsulfanylethyl)benzamide |
InChI |
InChI=1S/C23H28N2O2S2/c1-23(2,3)29-14-13-24-21(27)18-9-11-19(12-10-18)22-25(20(26)16-28-22)15-17-7-5-4-6-8-17/h4-12,22H,13-16H2,1-3H3,(H,24,27) |
Clave InChI |
RMNBBQKTJZRLMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 4-chlorobenzoate](/img/structure/B11623427.png)
![N-((5Z)-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623431.png)
![methyl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11623447.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11623450.png)
![6-[(5Z)-4-oxo-5-({4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11623457.png)
![5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11623462.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623469.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623475.png)
![2-[(5Z)-6-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11623481.png)
![N-(4-fluorophenyl)-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11623482.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623485.png)
![[(5E)-5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11623487.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11623488.png)

